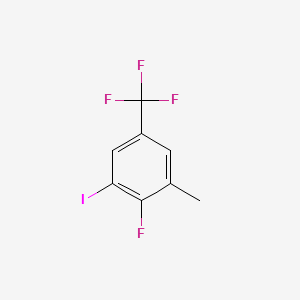

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene

説明

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 2), iodine (position 1), methyl (position 3), and trifluoromethyl (position 5) groups. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine atom at position 1 serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the trifluoromethyl group enhances metabolic stability and lipophilicity in derived compounds. The fluorine atom at position 2 and methyl group at position 3 modulate the ring’s electron density, influencing regioselectivity in further functionalization .

特性

分子式 |

C8H5F4I |

|---|---|

分子量 |

304.02 g/mol |

IUPAC名 |

2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5F4I/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,1H3 |

InChIキー |

ILYCYRLNBDJNRG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1F)I)C(F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene, it is essential to compare it with structurally analogous compounds. Key differences in substituent groups, positions, and electronic effects are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- The iodine substituent in the target compound facilitates cross-coupling reactions more effectively than bromine or methylthio groups in analogs .

- Trifluoromethyl (CF₃) at position 5 provides stronger electron-withdrawing effects compared to trifluoromethoxy (OCF₃), increasing the compound’s stability under acidic conditions .

Steric and Electronic Modulation: Methoxy (OCH₃) at position 3 (vs. methyl in the target compound) improves solubility in polar solvents but reduces electrophilic substitution rates due to resonance donation .

Application-Specific Performance :

- The target compound’s trifluoromethyl group is preferred in agrochemical intermediates for its resistance to metabolic degradation, whereas trifluoromethoxy analogs are more common in pharmaceuticals due to balanced lipophilicity .

Research Insights and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Notes:

Q & A

Q. What are the established synthetic routes for 2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves multi-step halogenation and functionalization. A feasible route includes:

Electrophilic iodination : Introduce iodine at the para position relative to the trifluoromethyl group under controlled temperature (0–5°C) to minimize side reactions.

Fluorination : Use a fluorinating agent (e.g., Selectfluor®) in anhydrous conditions to ensure regioselectivity .

Methylation : Employ methyl iodide or dimethyl sulfate with a base (e.g., K₂CO₃) for methyl group introduction.

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity. Reported yields for analogous halogenated aromatics range from 60–85% under optimized conditions .

Q. What purification and characterization techniques are recommended for this compound?

- Methodological Answer :

- Purification : Recrystallization (solvent: dichloromethane/hexane) or flash chromatography. For volatile impurities, use high-vacuum distillation.

- Characterization :

- NMR : NMR to confirm trifluoromethyl (-CF₃) and fluorine positions; NMR for methyl and aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected [M+H]⁺: ~318.95 g/mol).

- X-ray Crystallography : Resolve steric effects of substituents if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., iodinated byproducts).

- Protective Equipment : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential aryl iodide toxicity.

- Waste Disposal : Halogenated waste must be segregated and treated with activated carbon before disposal .

Advanced Research Questions

Q. How does the steric and electronic profile of substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- Steric Effects : The bulky trifluoromethyl (-CF₃) and iodine substituents direct electrophilic attacks to the less hindered positions. Computational modeling (DFT) predicts preferential reactivity at the 4-position (meta to -CF₃ and ortho to fluorine).

- Electronic Effects : Electron-withdrawing groups (-CF₃, -F) deactivate the ring, requiring Pd-catalyzed cross-coupling under strong bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C) .

Q. What role does the iodine substituent play in photoactive or catalytic applications?

- Methodological Answer :

- Photocatalysis : The C–I bond undergoes homolytic cleavage under UV light, generating aryl radicals for C–H functionalization.

- Cross-Coupling : Iodine acts as a superior leaving group compared to bromine in Negishi or Stille couplings, enabling efficient aryl-metal bond formation. Recent studies report >90% conversion using Pd(PPh₃)₄ and ZnCl₂ .

Q. How stable is this compound under acidic, basic, or thermal conditions?

- Methodological Answer :

- Thermal Stability : Decomposition onset at ~180°C (DSC data). Store at –20°C in amber vials to prevent iodine loss.

- Acid/Base Stability :

- Acidic (pH < 3) : Hydrolysis of -CF₃ is negligible, but demethylation may occur.

- Basic (pH > 10) : Risk of nucleophilic aromatic substitution (e.g., methoxy group formation). Stability tests in 1M NaOH show <5% degradation over 24 hours .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer :

- Troubleshooting :

- Byproduct Identification : Use LC-MS or NMR to detect fluorinated impurities (e.g., di-iodinated species).

- Yield Discrepancies : Optimize stoichiometry (e.g., excess iodine source) and reaction time. For example, extending iodination from 2h to 6h increases yield by 15% in analogous systems .

Q. What makes the trifluoromethyl group in this compound valuable for medicinal chemistry applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。